4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
CAS No.: 2287318-89-0
Cat. No.: VC7669388
Molecular Formula: C7H7F3O3
Molecular Weight: 196.125
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287318-89-0 |
|---|---|
| Molecular Formula | C7H7F3O3 |
| Molecular Weight | 196.125 |
| IUPAC Name | 4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H7F3O3/c8-7(9,10)5-1-6(2-5,4(11)12)13-3-5/h1-3H2,(H,11,12) |
| Standard InChI Key | BPSXYCOUTNFRPG-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(OC2)C(=O)O)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure consists of a bicyclo[2.1.1]hexane framework, where a fused oxygen atom (oxa) occupies the 2-position, and a trifluoromethyl (-CF3) group is attached to the 4-position. The carboxylic acid moiety at the 1-position introduces polarity and hydrogen-bonding capacity. The IUPAC name, 4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, reflects this arrangement.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇F₃O₃ |
| Molecular Weight | 196.125 g/mol |
| SMILES | C1C2(CC1(OC2)C(=O)O)C(F)(F)F |
| InChI Key | BPSXYCOUTNFRPG-UHFFFAOYSA-N |
The bicyclic system imposes significant ring strain, which influences reactivity and conformational flexibility. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the carboxylic acid enables salt formation and derivatization .
Stereochemical Considerations
While stereochemical data for this specific compound remain limited, analogous oxabicyclohexanes exhibit distinct stereoisomerism due to the fused ring system. The rigidity of the bicyclic scaffold often restricts rotational freedom, making it a valuable template for designing conformationally constrained drug candidates .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid centers on iodocyclization strategies. As detailed by recent work, fluorinated 3-hydroxymethyl methylenecyclobutanes undergo iodocyclization to form the oxabicyclohexane core . A representative pathway involves:
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Precursor Preparation: Synthesis of a trifluoromethyl-substituted cyclobutane derivative.
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Iodocyclization: Intramolecular cyclization mediated by iodine, forming the bicyclic structure.
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Oxidation and Functionalization: Conversion of intermediate groups to the carboxylic acid moiety.
This method achieves gram-scale production, underscoring its utility for medicinal chemistry applications .
Challenges and Optimization
Key challenges include managing ring strain during cyclization and controlling regioselectivity. The use of iodine as a cyclizing agent ensures high atom economy but requires careful temperature control to prevent side reactions. Recent advances employ catalytic systems to enhance yield and purity .
Physicochemical Properties
Acidity and Lipophilicity
Experimental studies report a pKa of approximately 3.2 for the carboxylic acid group, slightly lower than typical aliphatic carboxylic acids due to electron-withdrawing effects from the trifluoromethyl group . Log P values range from 0.8 to 1.2, indicating moderate lipophilicity intermediate between non-fluorinated bicyclic analogs and aromatic phenyl groups .
| Property | Value |
|---|---|
| pKa (carboxylic) | ~3.2 |
| log P | 0.8–1.2 |
| Solubility (H₂O) | Not reported |
These properties make the compound a promising phenyl isostere, balancing solubility and membrane permeability .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The oxabicyclohexane scaffold serves as a non-aromatic bioisostere for phenyl rings, addressing limitations such as metabolic instability and poor solubility. In virtual library screenings, derivatives of this compound exhibited higher three-dimensionality and lower lead-likeness penalties compared to aromatic counterparts .
Drug Design Case Studies
While direct biological data for this compound are scarce, related fluorinated bicyclic systems demonstrate:
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Kinase Inhibition: Enhanced binding affinity due to fluorine’s electronegativity.
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Antiviral Activity: Improved pharmacokinetics in prodrug formulations.
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CNS Penetration: Reduced polar surface area favoring blood-brain barrier traversal .
Comparative Analysis with Related Bicyclic Compounds
Structural Analogues
Property Trends
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Acidity: Carboxylic acid pKa correlates with electron-withdrawing substituents .
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Metabolic Stability: Fluorinated derivatives exhibit longer half-lives in vitro .
Research Findings and Data
Lead-Likeness Assessment
Virtual libraries generated using this scaffold demonstrated:
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Higher 3D Character: Principal moment of inertia (PMI) values closer to spherical distributions.
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Reduced Aromaticity: Fraction of sp³ carbons (Fsp³) > 0.5, favoring drug-likeness.
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Lower Molecular Weight: Average MW ≈ 350 g/mol, aligning with lead-like criteria .
Synthetic Derivatives
| Derivative Class | Example Applications |
|---|---|
| Primary Iodides | Cross-coupling reactions |
| Sulfonyl Chlorides | Protease inhibitor development |
| Alkynes | Click chemistry modifications |
These derivatives expand the compound’s utility in combinatorial chemistry and targeted drug discovery .
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